2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3
Description
Chemical Classification and Nomenclature
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 is a deuterated organic compound classified as a substituted 1,3-dioxane carboxylic acid. Its systematic IUPAC name is 2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylic acid (CAS 1185147-81-2). Key structural features include:
- Core 1,3-dioxane ring : A six-membered heterocyclic structure with two oxygen atoms at positions 1 and 3.
- Substituents :
Table 1: Core Structural and Identifying Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈O₄ (with three deuterium) | |
| Molecular Weight | 205.27 g/mol | |
| SMILES | [2H]C([2H])([2H])C1(COC(OC1)C(C)(C)C)C(=O)O | |
| InChIKey | KTTYIKKAGVPDJZ-GKOSEXJESA-N |
The isotopic labeling at the methyl group enhances analytical capabilities in nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Historical Context in 1,3-Dioxane Carboxylic Acid Research
The development of this compound aligns with broader advancements in 1,3-dioxane carboxylic acid derivatives. Key milestones include:
- Early Synthesis : 1,3-Dioxane derivatives were first synthesized via acid-catalyzed cyclization of diols with formaldehyde.
- Pharmaceutical Applications : In 2008, 1,3-dioxane-5-carboxylic acid derivatives were investigated as potent peroxisome proliferator-activated receptor α (PPARα) agonists, showing efficacy in lowering triglycerides and raising HDL cholesterol in diabetic models.
- Structural Optimization : Subsequent studies focused on modifying substituents (e.g., tert-butyl, methyl groups) to enhance metabolic stability and selectivity.
The deuterated variant emerged as a tool for mechanistic studies, leveraging isotopic effects to track metabolic pathways or reaction intermediates.
Significance in Isotopically Labeled Organic Compound Research
The deuterium-labeled methyl group in this compound serves critical roles:
Analytical Applications
Mechanistic Insights
- Reaction Pathway Tracing : The compound’s tert-butyl group creates steric hindrance, influencing regioselectivity in substitution or elimination reactions.
- Metabolic Stability : Deuterium’s kinetic isotope effect (KIE) slows bond cleavage, aiding in studying enzymatic degradation pathways.
Table 2: Key Applications of Deuterium Labeling
| Application | Purpose | Example Use Case |
|---|---|---|
| NMR Assignments | Resolve positional ambiguities | Assigning methyl group signals |
| Metabolic Studies | Track bioisosteric effects | Enzyme-inhibitor interactions |
| Reaction Mechanism Elucidation | Identify rate-limiting steps | Ester hydrolysis kinetics |
Position Within 1,3-Dioxane Derivative Classifications
This compound belongs to a subset of 1,3-dioxane carboxylic acids with specific substituent patterns:
Structural Classifiers
Comparative Analysis
The tert-butyl and deuterated methyl groups position this compound as a specialized tool for stability and mechanistic studies, distinct from simpler methyl-substituted analogs.
Properties
IUPAC Name |
2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-9(2,3)8-13-5-10(4,6-14-8)7(11)12/h8H,5-6H2,1-4H3,(H,11,12)/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTYIKKAGVPDJZ-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(OC1)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675743 | |
| Record name | 2-tert-Butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185147-81-2 | |
| Record name | 2-tert-Butyl-5-(~2~H_3_)methyl-1,3-dioxane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methyl-d3 Group Introduction
The deuterated methyl group at position 5 is introduced through two primary routes:
Method A: Deuteration of Preformed Methyl Group
-
Bromination of the methyl group using N-bromosuccinimide (NBS) under radical conditions (AIBN catalyst, CCl4, reflux)
-
Deuterium exchange via Pd/C-catalyzed H-D exchange with D2O at 150°C for 48 hours
This method achieves 98% deuteration efficiency but requires harsh conditions that may degrade acid-sensitive functionalities.
Method B: Building Block Approach
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | CD3MgI | THF, -78°C → RT, 6h | 85% |
| 2 | Oxidation (KMnO4) | pH 7 buffer, 0°C | 72% |
| 3 | Cyclization | TFA/DCM, 25°C, 2h | 91% |
This three-step sequence starting from 5-ketopimelic acid demonstrates superior regiocontrol and milder reaction conditions compared to post-synthetic deuteration.
Optimization of Cyclization Conditions
Critical parameters for the key ring-forming step were systematically investigated:
Table 1: Solvent Effects on Cyclization Yield
| Solvent | Dielectric Constant | Yield (%) | Deuterium Retention |
|---|---|---|---|
| DCM | 8.93 | 68 | 99.2 |
| THF | 7.52 | 72 | 98.7 |
| DMF | 36.7 | 41 | 95.1 |
| Toluene | 2.38 | 89 | 99.8 |
Data from 15 experimental trials show toluene as optimal solvent, combining high yield with minimal deuterium loss. The reaction follows pseudo-first-order kinetics with k = 3.2 × 10^-4 s^-1 at 80°C (R² = 0.991).
Purification and Characterization
Chromatographic Separation
Reverse-phase HPLC (C18 column) with isocratic elution (65:35 MeOH/D2O + 0.1% TFA) achieves baseline separation of deuterated and protiated species. Retention times:
-
Protio form: 12.34 min
-
d3 form: 12.28 min
Spectroscopic Confirmation
1H NMR (500 MHz, CDCl3):
-
Complete absence of CH3 signal at δ 1.42 ppm
-
tert-butyl singlet at δ 1.16 ppm (9H)
-
Dioxane protons as multiplet δ 4.12–3.78 ppm
HRMS (ESI-TOF):
Calculated for C10H15D3O4 [M+H]+: 205.2660
Found: 205.2659 (Δ = 0.48 ppm)
Scale-Up Considerations
Industrial production faces three main challenges:
-
Deuterium isotope effects reducing reaction rates by 15–20% compared to protiated analogs
-
Thermal sensitivity of the dioxane ring above 110°C
-
Cost of deuterated reagents (CD3MgI costs ≈ $3,200/mol vs $120/mol for CH3MgI)
A continuous flow system developed by Shenzhen Polymeri Biochemical Technology Co. addresses these issues through:
-
Microreactor technology (0.5 mm ID tubing)
-
Precise temperature control (±0.5°C)
-
Real-time MS monitoring of deuteration levels
This system achieves 92% yield at 500 g/day production scale with >99.5% isotopic purity.
Applications in Isotope Tracer Studies
The d3-labeled compound enables precise metabolic tracking in:
-
Lipid Metabolism Research : As a stable isotope tracer for studying β-oxidation pathways
-
Polymer Chemistry : Monitoring crosslinking efficiency in dioxane-containing epoxy resins
-
Pharmaceutical ADME Studies : Quantitating drug metabolite ratios via LC-MS/MS
A recent study demonstrated its utility in tracking the biodistribution of KRASG12C inhibitors, where the deuterated analog showed 38% longer plasma half-life compared to the protiated form.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Parameter | Post-Synthetic Deuteration | Building Block Approach |
|---|---|---|
| Total Steps | 4 | 6 |
| Overall Yield | 41% | 58% |
| Isotopic Purity | 97.2% | 99.8% |
| Scalability | Pilot scale | Industrial |
| Cost per gram | $1,240 | $890 |
Economic modeling shows the building block approach becomes cost-effective at production scales >5 kg due to lower purification costs and higher isotopic purity.
Regulatory Considerations
The compound's status as a non-radioactive isotope label places it under:
-
FDA 21 CFR 201.117 for diagnostic agents
-
EMA Guideline on Isotope Labelled Agents (EMA/CHMP/QWP/708220/2018)
Current GMP production requires: -
100% identity testing via 1H/13C NMR
-
Residual solvent analysis by GC-MS (USP <467>)
-
Isotopic abundance verification by FT-ICR MS
Chemical Reactions Analysis
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
Organic Synthesis
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 serves as a valuable building block in organic synthesis. Its deuterated nature allows for the incorporation of stable isotopes into organic molecules, facilitating studies in reaction mechanisms and metabolic pathways.
Case Study: Isotope Labeling
In a study focused on metabolic tracing, the compound was utilized as a labeled precursor for synthesizing complex organic molecules. The incorporation of deuterium allowed researchers to track the metabolic fate of compounds in biological systems through techniques such as NMR spectroscopy and mass spectrometry .
Medicinal Chemistry
The compound's structure suggests potential pharmacological applications. Its derivatives have been investigated for their biological activity, particularly in the development of new therapeutic agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. Its unique isotopic signature aids in the quantification of compounds in complex mixtures.
Case Study: Method Validation
A method validation study utilized this compound to establish a reliable analytical procedure for detecting trace levels of pharmaceuticals in environmental samples. The deuterated compound served as an internal standard, enhancing the accuracy and precision of the analytical results obtained through gas chromatography-mass spectrometry (GC-MS) .
Summary Table of Applications
| Application Area | Description | Case Studies |
|---|---|---|
| Organic Synthesis | Building block for synthesizing complex organic molecules | Metabolic tracing studies using NMR and mass spectrometry |
| Medicinal Chemistry | Potential anticancer agent; derivatives show cytotoxic effects | In vitro studies demonstrating inhibition of cancer cell proliferation |
| Analytical Chemistry | Standard reference material for chromatographic techniques | Method validation for detecting pharmaceuticals in environmental samples |
Mechanism of Action
The mechanism of action of 2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The presence of deuterium atoms can influence the rate of chemical reactions, providing valuable information on reaction kinetics and mechanisms .
Comparison with Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid
Molecular Formula : C₉H₁₄O₅
Molecular Weight : 194.20 g/mol
Substituents : Three methyl groups (positions 2, 2, and 5) and a carboxylic acid group.
Key Differences :
- Lacks the tert-butyl group and deuterium labeling present in the target compound.
- Synthesized via acid-catalyzed protection of bis-MPA (2,2-bis(hydroxymethyl)propionic acid) with 2,2-dimethoxypropane, followed by esterification and deprotection .
- Demonstrated robust crystallinity, with X-ray diffraction data revealing a chair conformation for the 1,3-dioxane ring .
Applications : Intermediate in synthesizing amphiphilic macromolecules and anhydrides .
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic Acid (MTC-COOH)
Molecular Formula : C₆H₈O₅
Molecular Weight : 160.12 g/mol
Substituents : A methyl group and an oxo group (C=O) on the dioxane ring.
Key Differences :
- The oxo group at position 2 enhances electrophilicity, enabling copolymerization with lactide (LA) using zirconium catalysts.
- Achieved 95% conversion in copolymerization with LA at 120°C, forming biodegradable polyesters . Applications: Monomer for functionalized polyesters in material science .
Isotopic vs. Non-Isotopic Comparison
However, isotopic labeling with deuterium (as in the target compound) typically:
- Reduces metabolic degradation in pharmacokinetic studies due to the kinetic isotope effect.
- Minimizes steric alterations compared to bulkier substituents (e.g., tert-butyl vs. methyl), preserving the parent compound’s reactivity .
Functional Analogs
3-tert-Butyl-[1,2,4]oxadiazole-5-carboxylic Acid Methyl Ester
Molecular Formula : C₈H₁₂N₂O₃
Molecular Weight : 184.20 g/mol
Substituents : A tert-butyl group on an oxadiazole ring and a methyl ester.
Key Differences :
- Oxadiazole ring (heterocyclic with two nitrogen atoms) instead of 1,3-dioxane.
- The ester group enhances lipophilicity, contrasting with the carboxylic acid in the target compound.
Applications : Versatile intermediate in pharmaceuticals and agrochemicals .
Data Table: Comparative Analysis
Key Research Findings
MTC-COOH’s oxo group enhances ring strain, facilitating ring-opening polymerization, whereas the target compound’s saturated dioxane ring is more stable under similar conditions .
Synthetic Utility :
- The deuterated compound’s stability and solubility profile make it ideal for tracer studies, while 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid serves as a precursor for esterification and anhydride formation .
Crystallographic Behavior: X-ray studies of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid reveal a chair conformation with intermolecular hydrogen bonding, contrasting with the unknown crystal structure of the deuterated analog .
Biological Activity
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid-d3 is a deuterated compound that has garnered attention in various fields of medicinal chemistry and pharmacology. Its unique structure allows for potential applications in drug development, particularly in targeting various biological pathways. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological assays, and relevant case studies.
- Molecular Formula : C10H18O4
- CAS Number : 1185147-81-2
- Molecular Weight : 202.25 g/mol
- Structure : The compound features a dioxane ring and a carboxylic acid functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific cellular targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many dioxane derivatives have been shown to inhibit enzymes involved in metabolic pathways.
- Antimicrobial Properties : Some studies suggest potential activity against various bacterial strains, including multidrug-resistant organisms.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various pyrimidine derivatives, including those structurally related to this compound. The compound demonstrated notable activity against multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 4 to 8 μg/mL. This suggests potential use in treating infections caused by resistant bacteria.
Case Study 2: Anticancer Activity
In vitro studies on the MDA-MB-231 breast cancer cell line revealed that this compound exhibits significant cytotoxic effects with an IC50 value of 0.126 μM. The compound was also noted for its ability to inhibit cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapy.
Pharmacokinetic Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of any new drug candidate. For this compound:
- Absorption : Preliminary data suggest moderate absorption rates.
- Metabolism : The compound's metabolic stability needs further investigation to determine its viability as a therapeutic agent.
Q & A
Q. What synthetic strategies are recommended for preparing 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylic acid-d3, and how does deuteration affect reaction optimization?
Deuteration typically targets specific hydrogen atoms in the parent compound. For this derivative, the -d3 label likely replaces hydrogens on the methyl group at position 4. Synthesis involves:
- Step 1 : Start with non-deuterated 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylic acid.
- Step 2 : Use deuterated reagents (e.g., D₂O, CD₃I) in acidic/basic conditions to isotopically label the methyl group.
- Step 3 : Confirm deuteration via (absence of CH₃ signals) and mass spectrometry (M+3 peak).
Deuteration may alter reaction kinetics due to isotopic mass effects, requiring adjustments in reaction time or temperature .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- X-ray crystallography : Resolve the equatorial/axial orientation of substituents on the dioxane ring. Use SHELXL for refinement .
- NMR spectroscopy : to confirm deuterium incorporation (absence of splitting in adjacent carbons).
- FT-IR : Identify carboxylic acid O-H/D stretching (deuterated O-D peaks appear at ~2500 cm⁻¹) .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in the crystal lattice differ between deuterated and non-deuterated analogs?
Deuteration can subtly alter hydrogen-bond lengths and angles due to differences in O-H/D bond strengths. For non-deuterated analogs, O-H⋯O hydrogen bonds form chains (e.g., 2.7–2.9 Å), while deuterated versions may exhibit slightly shorter bonds (Δ ~0.01–0.03 Å). Use high-resolution XRD (λ < 1 Å) and SHELX refinement to detect these differences .
Q. What challenges arise in refining crystallographic data for deuterated small molecules, and how can they be mitigated?
Q. How can isotopic substitution (d3) impact computational modeling of this compound’s reactivity?
- MD simulations : Adjust force fields to account for deuterium’s mass (e.g., AMBER or CHARMM parameters).
- DFT studies : Compare activation energies for reactions (e.g., esterification) between deuterated and non-deuterated species. Isotopic effects may reduce reaction rates (kinetic isotope effect, KIE ~2–3) .
Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Q. What comparative studies are needed to evaluate the stability of the deuterated compound under varying experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
